

# [Compound Name] structural analysis and properties

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## Compound of Interest

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An In-depth Technical Guide to the Structural Analysis and Properties of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Osimertinib (marketed as TAGRISSO®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a critical therapeutic agent in the management of non-small cell lung cancer (NSCLC).[1] Developed by AstraZeneca, it was specifically engineered to selectively target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly emerges following treatment with first- or second-generation EGFR TKIs.[1][2][3][4] A significant advantage of Osimertinib is its markedly lower activity against wild-type (WT) EGFR, leading to a more favorable toxicity profile compared to its predecessors.[1] This guide offers a detailed examination of Osimertinib's structural features, physicochemical characteristics, and pharmacological profile, supported by quantitative data, experimental methodologies, and visualizations of key molecular pathways.

## Structural Analysis

Osimertinib is a mono-anilino-pyrimidine compound.[1][3][5] Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide, and it is typically administered as a mesylate salt.[6] The structure's key feature is a reactive acrylamide group, which facilitates the irreversible inhibition

of its target by forming a covalent bond with a specific cysteine residue in the ATP-binding site of the EGFR kinase domain.[\[1\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#)

## Crystallographic Data

The crystal structure of Osimertinib mesylate (Form B) has been resolved using synchrotron X-ray powder diffraction data.[\[9\]](#)[\[10\]](#) It crystallizes in the P-1 space group.[\[9\]](#)[\[10\]](#) The crystal structure reveals alternating layers of cation-anion interactions and is characterized by specific hydrogen bonds between the cation and the anion.[\[9\]](#)[\[10\]](#) X-ray crystallography of Osimertinib in complex with the EGFR kinase domain (specifically the T790M/V948R mutant) confirms its binding mode within the ATP pocket and its covalent linkage to Cysteine 797 (Cys797).[\[11\]](#)[\[12\]](#)[\[13\]](#)

Crystallographic Parameter	Osimertinib Mesylate (Form B)
Crystal System	Triclinic
Space Group	P-1 (#2)
a (Å)	11.42912(17)
b (Å)	11.72274(24)
c (Å)	13.32213(22)
$\alpha$ (°)	69.0265(5)
$\beta$ (°)	74.5914(4)
$\gamma$ (°)	66.4007(4)
Volume (Å <sup>3</sup> )	1511.557(12)
Z	2

Data sourced from Cambridge University Press.

[\[9\]](#)[\[10\]](#)

## NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm the chemical structure of Osimertinib and its degradation products.[\[14\]](#)[\[15\]](#)[\[16\]](#) 2D NMR techniques, such as

HSQC ( $^1\text{H}$ - $^{13}\text{C}$ ), have been employed to elucidate the protonation sites of the molecule in solution.[9] These studies are critical for understanding the molecule's behavior in a physiological environment and for quality control during manufacturing.

## Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of Osimertinib are integral to its clinical efficacy, influencing its absorption, distribution, metabolism, and excretion (ADME).

### Physicochemical Data

Property	Value	Source
Molecular Formula	$\text{C}_{28}\text{H}_{33}\text{N}_7\text{O}_2$	[6]
Molecular Weight	499.61 g/mol	[17]
pKa	9.5 (aliphatic amine), 4.4 (aniline)	[18]
Solubility	Slightly soluble in water (3.1 mg/mL at 37°C)	[18]
Absolute Bioavailability	70% (90% CI 67, 73)	[18]

### Pharmacokinetic Data

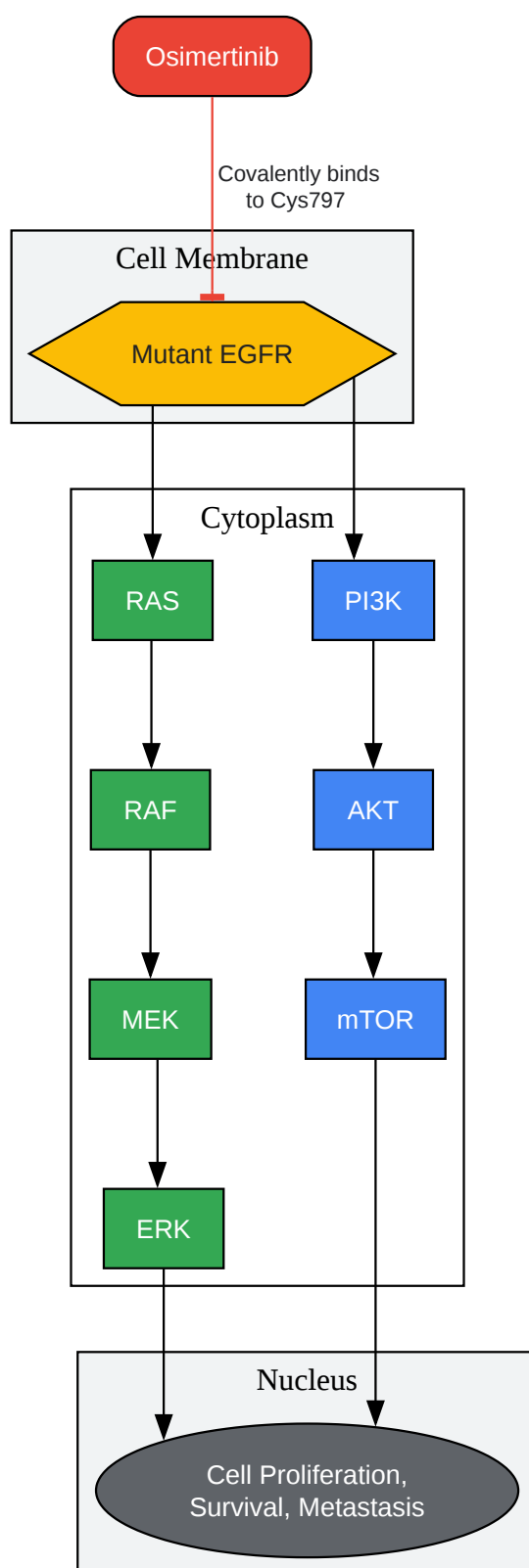
Osimertinib exhibits dose-proportional pharmacokinetics.[18] Following oral administration, it is well-absorbed, with extensive tissue distribution.

Parameter	Value	Source
Tmax (median)	6 hours (range 3-24)	[18]
Apparent Plasma Clearance	14.3 L/h	[18][19]
Apparent Volume of Distribution (Vss/F)	918 L	[18][19]
Terminal Half-life (t <sub>1/2</sub> )	~44 hours	[18]
Time to Steady State	~15 days	[18]
Metabolism	Primarily via CYP3A4/5	[20]

## Mechanism of Action and Signaling Pathway

Osimertinib is a potent and selective inhibitor of mutant EGFR.[1][3] Its primary mechanism involves the irreversible, covalent binding to the Cys797 residue located in the ATP-binding site of the EGFR kinase domain.[3][7][8][21][22] This covalent bond formation effectively blocks the kinase activity of EGFR, preventing ATP from binding and thereby inhibiting the autophosphorylation and activation of downstream signaling pathways.[7]

The drug is highly selective for both sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[3][4][23][24][25] This selectivity is crucial for its improved therapeutic window. By inhibiting EGFR, Osimertinib effectively shuts down key signaling cascades that drive tumor cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[7][26]



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EGFR Signaling Pathway and Point of Inhibition by Osimertinib.

## Biological Activity and Resistance

### In Vitro Potency

Osimertinib demonstrates potent inhibitory activity against EGFR mutations. Unlike first-generation TKIs, it effectively inhibits the phosphorylation of EGFR in cell lines harboring the T790M mutation with high potency.[\[3\]](#)

EGFR Status	Cell Line	IC <sub>50</sub> (nM)
L858R/T790M	H1975	<15
ex19del/T790M	PC-9VanR	<15
Wild-Type	Various	480 - 1865

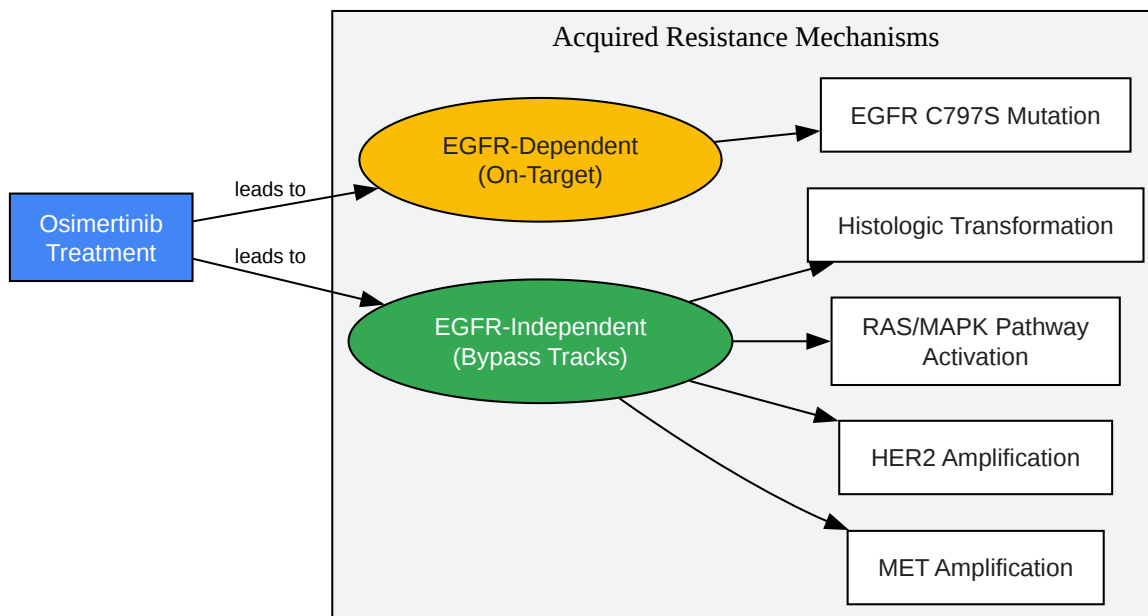
Data represents mean IC<sub>50</sub> values for EGFR phosphorylation inhibition.[\[3\]](#)

### Mechanisms of Acquired Resistance

Despite the initial efficacy of Osimertinib, acquired resistance inevitably develops.[\[2\]](#) The mechanisms are heterogeneous and can be broadly classified into EGFR-dependent and EGFR-independent pathways.[\[2\]](#)[\[25\]](#)

- **EGFR-Dependent Mechanisms:** The most common on-target resistance mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S, which prevents the covalent binding of Osimertinib.[\[22\]](#)[\[27\]](#)
- **EGFR-Independent Mechanisms:** These involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling. Common mechanisms include:
  - **MET Amplification:** This is one of the most frequent bypass tracks observed.[\[27\]](#)[\[28\]](#)
  - **HER2 Amplification**[\[22\]](#)
  - **Activation of the RAS-MAPK pathway** (e.g., KRAS, BRAF mutations)[\[21\]](#)[\[27\]](#)

- PIK3CA mutations[21]
- Phenotypic Transformation: In some cases, the tumor histology can change, for example, transforming to small cell lung cancer.[25]



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Logical Relationship of Osimertinib Resistance Mechanisms.

## Experimental Protocols

This section provides generalized methodologies for key experiments used to characterize inhibitors like Osimertinib.

### In Vitro EGFR Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available kits (e.g., ADP-Glo™) and is designed to measure the enzymatic activity of EGFR and determine the IC<sub>50</sub> value of an inhibitor.[29][30]

### 1. Reagent Preparation:

- Prepare a stock solution of Osimertinib in 100% DMSO.
- Create serial dilutions of Osimertinib in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.
- Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.
- Dilute the recombinant EGFR enzyme (e.g., T790M/L858R mutant) to the desired concentration in the kinase assay buffer.

### 2. Kinase Reaction:

- Add 5  $\mu$ L of the diluted Osimertinib or vehicle control (DMSO) to the wells of a 96-well or 384-well plate.
- Add 10  $\mu$ L of the kinase reaction master mix (substrate + ATP) to each well.
- Initiate the reaction by adding 10  $\mu$ L of the diluted EGFR enzyme solution. The final reaction volume is 25  $\mu$ L.
- Incubate the plate at 30°C for 60 minutes.

### 3. ADP Detection:

- Add 25  $\mu$ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 50  $\mu$ L of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate at room temperature for 30-60 minutes.

### 4. Data Acquisition and Analysis:

- Measure the luminescence using a microplate reader.
- Subtract the background luminescence (from "no enzyme" control wells).
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC<sub>50</sub> value.

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Workflow for a Luminescent EGFR Kinase Assay.

## X-ray Crystallography of EGFR-Osimertinib Complex

This protocol provides a generalized workflow for determining the crystal structure of the EGFR kinase domain bound to Osimertinib.[\[1\]](#)

### 1. Protein Expression and Purification:

- Express the EGFR kinase domain (e.g., a mutant like T790M/V948R) in a suitable expression system, such as insect (Sf9) or mammalian (HEK293) cells.
- Purify the protein using a series of chromatography techniques, including affinity (e.g., Ni-NTA), ion exchange, and size-exclusion chromatography, to achieve high purity.

### 2. Complex Formation:

- Incubate the purified EGFR kinase domain with a molar excess of Osimertinib (typically 2-5 fold) to ensure complete binding to the active site. Allow the covalent reaction to proceed for a defined period.

### 3. Crystallization:

- Screen a wide range of crystallization conditions (e.g., different pH levels, precipitants like PEG, and salt concentrations) using high-throughput vapor diffusion methods (sitting or hanging drop).
- Optimize initial "hits" to obtain diffraction-quality crystals.

#### 4. Data Collection and Structure Determination:

- Cryo-protect the crystals and collect X-ray diffraction data, often at a synchrotron source for high-intensity beams.
- Process the diffraction data (indexing, integration, and scaling).
- Solve the structure using molecular replacement with a known EGFR structure as a search model.
- Refine the model against the experimental data, building the Osimertinib molecule into the electron density map. Validate the final structure.

## Conclusion

Osimertinib is a prime example of successful structure-guided drug design, resulting in a highly potent and selective inhibitor for specific forms of non-small cell lung cancer.<sup>[1][13]</sup> Its unique covalent mechanism of action provides durable inhibition of mutant EGFR, including the key T790M resistance mutation.<sup>[4]</sup> While acquired resistance remains a clinical challenge, a thorough understanding of its mechanisms is paving the way for next-generation inhibitors and combination therapies. The comprehensive structural, physicochemical, and pharmacological data presented in this guide provides a foundational resource for ongoing research and development efforts in oncology and targeted cancer therapy.

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## References

- 1. benchchem.com [benchchem.com]
- 2. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the structural activity relationship of the Osimertinib: A covalent inhibitor of double mutant EGFR L858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Osimertinib - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 8. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 9. Crystal structure of osimertinib mesylate Form B (Tagrisso), (C<sub>28</sub>H<sub>34</sub>N<sub>7</sub>O<sub>2</sub>)(CH<sub>3</sub>O<sub>3</sub>S) | Powder Diffraction | Cambridge Core [cambridge.org]
- 10. Crystal structure of osimertinib mesylate Form B (Tagrisso), (C<sub>28</sub>H<sub>34</sub>N<sub>7</sub>O<sub>2</sub>)(CH<sub>3</sub>O<sub>3</sub>S) | Powder Diffraction | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 15. researchgate.net [researchgate.net]
- 16. scirp.org [scirp.org]
- 17. Osimertinib | C<sub>28</sub>H<sub>33</sub>N<sub>7</sub>O<sub>2</sub> | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. tga.gov.au [tga.gov.au]
- 19. Population Pharmacokinetics of Osimertinib in Patients With Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exposure–Response Analysis of Osimertinib in Patients with Advanced Non-Small-Cell Lung Cancer | MDPI [mdpi.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]

- 24. bocsci.com [bocsci.com]
- 25. The role of osimertinib in epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Acquired resistance to osimertinib in patients with non-small-cell lung cancer: mechanisms and clinical outcomes | springermedizin.de [springermedizin.de]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
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